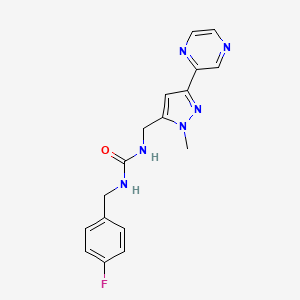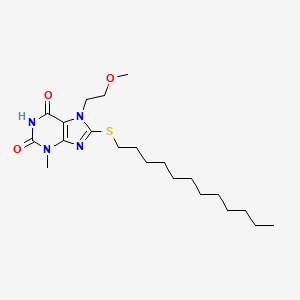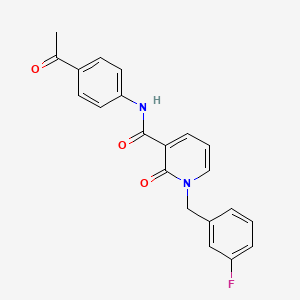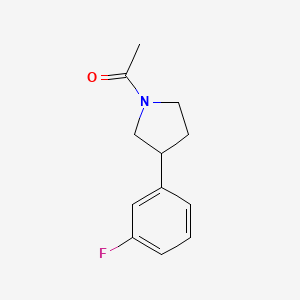![molecular formula C11H12Cl2N2O2 B2967948 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide CAS No. 2411305-75-2](/img/structure/B2967948.png)
2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide, also known as CAPC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of amides and has been synthesized using various methods. In
Wirkmechanismus
The exact mechanism of action of 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide can reduce inflammation, pain, and fever in animal models. It has also been reported to inhibit the growth of cancer cells and exhibit antimicrobial activity. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, as well as antitumor and antimicrobial properties. However, one of the limitations is the lack of understanding of its mechanism of action and the need for further research to fully understand its effects.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide. One direction is to further investigate its mechanism of action and the signaling pathways involved in its effects. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the discovery of new analogs with improved properties.
Synthesemethoden
The synthesis of 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide has been reported using different methods. One of the most commonly used methods involves the condensation of 3-chlorobenzoyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride and ammonia to obtain 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide has been studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. In addition, it has been shown to possess antitumor and antimicrobial properties.
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)amino]-2-(3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-11(10(14)17,15-9(16)6-12)7-3-2-4-8(13)5-7/h2-5H,6H2,1H3,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYIFCSOZLTFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)

![6-[(4-Fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2967869.png)


![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2967873.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2967876.png)
![ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate](/img/structure/B2967877.png)

![3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2967882.png)
![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)

![tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate](/img/structure/B2967887.png)